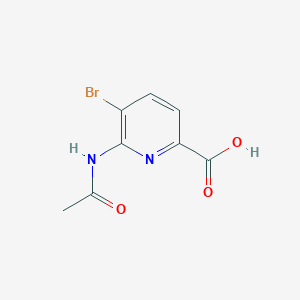

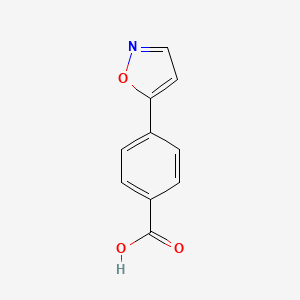

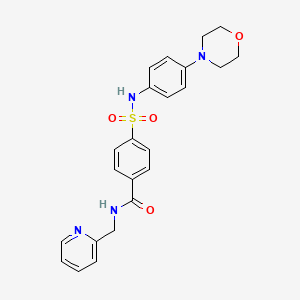

![molecular formula C13H13ClN2O2 B3291990 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid CAS No. 874918-61-3](/img/structure/B3291990.png)

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Descripción general

Descripción

“4-[(7-Chloroquinolin-4-yl)amino]butanoic acid” is a chemical compound with the CAS Number: 874918-61-3 . It has a molecular weight of 264.71 . The IUPAC name for this compound is 4-[(7-chloro-4-quinolinyl)amino]butanoic acid .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Antiplasmodial and Antiviral Activities

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid derivatives show promise in anti-malarial and anti-viral treatments. Notably, certain compounds from this group have displayed significant effects against malaria strains and viruses such as influenza A and SARS-CoV-2 (Mizuta et al., 2023).

Cytotoxicity in Cancer Research

Synthesized 4-aminoquinoline derivatives have been evaluated for cytotoxic effects on human breast tumor cell lines. Some derivatives have shown potent activity, suggesting potential for development as anticancer agents (Zhang et al., 2007).

Role in Corrosion Inhibition

Compounds containing this compound have been studied for their corrosion inhibition effects. These compounds show significant inhibition efficiencies, suggesting applications in protecting metals against corrosion (Prabhu et al., 2008).

Anti-Inflammatory and Antibacterial Properties

Several derivatives have displayed antimicrobial activities against bacteria such as Staphylococcus aureus and Mycobacterium luteum. Some also showed significant antifungal activity, indicating their potential in treating infectious diseases (Mickevičienė et al., 2015).

Synthesis for Drug Development

The chemical synthesis of derivatives, such as those used in anti-HCV drugs, highlights the role of this compound in pharmaceutical development. This includes its use as an intermediate in the synthesis of complex drug molecules (Chenhon, 2015).

Drug Repurposing and Novel Applications

There is ongoing research into repurposing chloroquine and its derivatives in the management of various diseases, exploring new therapeutic applications and chemical structures (Njaria et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar 7-chloro-4-aminoquinoline derivatives have been used in the design of bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .

Mode of Action

It is known that similar compounds have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Biochemical Pathways

Similar compounds have shown to inhibit heme crystallization, a crucial step in the life cycle of malaria parasites .

Result of Action

Similar compounds have shown significant inhibitory values against heme crystallization, suggesting potential antimalarial activity .

Propiedades

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBJNYSPRIYZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

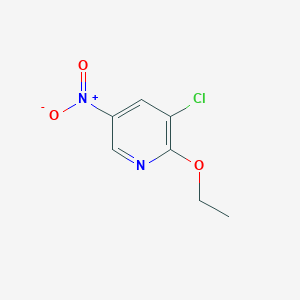

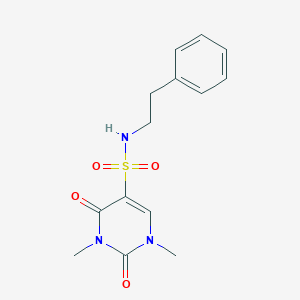

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3291950.png)

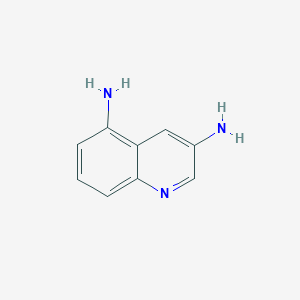

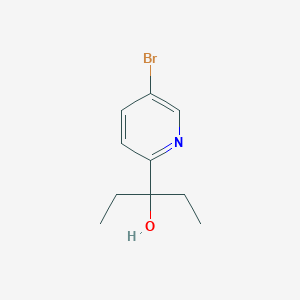

![N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3291959.png)

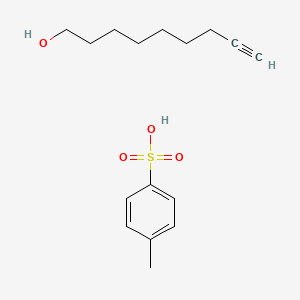

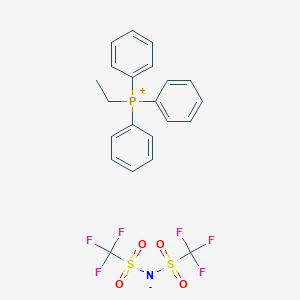

![4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine](/img/structure/B3291977.png)

![Phenol, 2-[1-(methylimino)ethyl]-](/img/structure/B3292004.png)

![3-[(2-Chlorophenyl)amino]propanamide](/img/structure/B3292012.png)